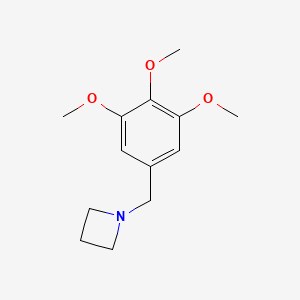

1-(3,4,5-Trimethoxybenzyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4,5-Trimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring (C₃H₇N) substituted with a 3,4,5-trimethoxybenzyl group. The compound’s structure combines the inherent ring strain of azetidine with the electron-rich aromatic substituent, which may influence its reactivity, solubility, and biological interactions.

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxybenzyl)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the regioselective aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum trifluoromethanesulfonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxybenzyl)azetidine undergoes various chemical reactions due to the ring strain and the presence of the methoxybenzyl group. Common reactions include:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or organolithium compounds.

Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to various products depending on the reaction conditions.

Scientific Research Applications

1-(3,4,5-Trimethoxybenzyl)azetidine has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The methoxy groups on the benzyl ring can also influence the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Ring Size and Strain :

- The azetidine ring (4-membered) introduces significant ring strain compared to larger analogs like piperazine (6-membered). This strain may enhance reactivity but reduce stability under harsh conditions .

- Piperazine derivatives (e.g., 1-(3,4,5-Trimethoxybenzyl)piperazine) are more conformationally flexible, favoring interactions with biological targets like enzymes or receptors .

Nitrogen Content: Azetidine contains one nitrogen atom, limiting hydrogen-bonding capabilities compared to piperazine (2 N) or pyrimidine (2 N). Trimethoprim’s diaminopyrimidine core, for example, directly participates in binding to bacterial dihydrofolate reductase .

Substituent Effects :

- The 3,4,5-trimethoxybenzyl group is a common pharmacophore in antimicrobial and cardiovascular agents. Its electron-donating methoxy groups enhance solubility and π-π stacking interactions in biological systems .

Stability and Industrial Relevance

- Azetidine Derivatives : Prone to ring-opening reactions due to strain, limiting their use in high-temperature applications. However, this reactivity is exploited in polymer chemistry and prodrug design .

- Piperazine/Pyrimidine Analogs : Greater thermal and hydrolytic stability make them preferred in drug formulations. Trimethoprim’s stability under physiological conditions underscores this advantage .

Research Findings and Gaps

- Synthesis Challenges : Azetidine derivatives require meticulous control to avoid ring expansion or decomposition, unlike more robust piperazine systems .

- Pharmacological Potential: The trimethoxybenzyl group’s prevalence in bioactive molecules suggests untapped opportunities for this compound in targeted therapies, though toxicity and metabolic studies are needed.

Biological Activity

1-(3,4,5-Trimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a four-membered azetidine ring substituted with a 3,4,5-trimethoxybenzyl group, which enhances its lipophilicity and may influence its interactions with biological targets. Research has indicated that this compound exhibits promising antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Azetidine Ring : A four-membered ring containing one nitrogen atom.

- Trimethoxybenzyl Group : A benzyl group with three methoxy substituents at the 3, 4, and 5 positions.

This structural configuration contributes to the compound's unique reactivity and potential pharmacological applications.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus, which is known for its antibiotic resistance. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Significant | Inhibition of cell wall synthesis |

| Escherichia coli | Moderate | Disruption of metabolic pathways |

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including SiHa (cervical cancer) and B16F10 (melanoma) cells. The compound appears to induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators .

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SiHa | 15 | Induction of apoptosis |

| B16F10 | 20 | Modulation of cell cycle genes |

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of azetidine derivatives, this compound was tested against multidrug-resistant strains of S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes due to its lipophilic nature .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer activity of the compound in a mouse model bearing tumors derived from SiHa cells. Treatment with this compound resulted in a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating the in vitro findings regarding its mechanism of action .

Q & A

Q. Basic: What are the optimized synthetic routes for 1-(3,4,5-Trimethoxybenzyl)azetidine?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination between azetidine and 3,4,5-trimethoxybenzyl halides. Key methodologies include:

- Stepwise alkylation : Reacting azetidine with 3,4,5-trimethoxybenzyl chloride under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like DMF or acetonitrile. Catalytic bases (e.g., K₂CO₃) enhance reaction efficiency .

- Purification : Continuous flow reactors (for scalability) and chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) are critical for isolating high-purity products (>95%) .

- Yield optimization : Temperature control (40–60°C) and stoichiometric excess of the benzyl halide (1.2–1.5 equivalents) improve yields to 70–85% .

Q. Basic: How is the structural integrity of this compound confirmed?

Answer:

Structural validation employs:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, verifying bond angles and stereochemistry .

- Spectroscopic techniques :

Q. Advanced: What methodological approaches are used to study its interaction with biological targets?

Answer:

Mechanistic studies combine:

- Cellular assays :

- Cell proliferation : MTT or SRB assays quantify IC₅₀ values (e.g., 2.0–3.3 mM in cancer cell lines) .

- Flow cytometry : Detects apoptosis (sub-G1 population) and cell cycle arrest (e.g., G2/M phase accumulation in PC-3 cells) .

- Biochemical assays :

- Microtubule polymerization : Turbidimetry monitors tubulin assembly inhibition, comparing effects to paclitaxel .

- ELISA : Quantifies protein targets (e.g., phosphorylated kinases) post-treatment .

Q. Advanced: How to address contradictions in cytotoxicity data across different cell lines?

Answer:

Discrepancies (e.g., variable IC₅₀ values) require:

- Standardized protocols : Uniform cell culture conditions (e.g., RPMI 1640 medium, 10% FBS) and exposure times (e.g., 48–72 hours) .

- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic responses to identify cell-specific resistance pathways (e.g., P-glycoprotein overexpression in NCI/ADR-RES cells) .

- Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-based viability vs. trypan blue exclusion) .

Q. Basic: What are the known biological activities of this compound?

Answer:

Reported activities include:

- Antiproliferative effects : Concentration-dependent inhibition of prostate (DU-145, LNCaP) and ovarian (NCI/ADR-RES) cancer cells .

- Microtubule disruption : Binds β-tubulin, inhibiting polymerization and inducing mitotic arrest .

- Apoptosis induction : Caspase-3/7 activation and PARP cleavage observed in PC-3 cells .

Q. Advanced: What strategies resolve low solubility in pharmacological studies?

Answer:

To enhance bioavailability:

- Co-solvent systems : Use DMSO (≤0.1% final concentration) with aqueous buffers (PBS, pH 7.4) .

- Nanoparticle formulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to improve aqueous dispersion .

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .

Q. Advanced: How to determine its mechanism of action on cellular pathways?

Answer:

Multi-omics approaches are employed:

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., CDK1, BIRC5) during G2/M arrest .

- Proteomics : SILAC labeling quantifies tubulin isoforms and phosphorylation states post-treatment .

- Kinase profiling : Broad-spectrum kinase inhibitors (e.g., staurosporine) test pathway dependencies in rescue assays .

Q. Basic: What analytical methods ensure purity during synthesis?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities (<0.5% by area) .

- TLC : Silica plates (ethyl acetate:hexane, 1:1) with UV visualization (Rf ~0.4) .

Q. Advanced: How to validate target engagement in vitro?

Answer:

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka/kd) to purified tubulin or receptors .

- Cellular thermal shift assay (CETSA) : Monitors thermal stabilization of target proteins upon compound binding .

Q. Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C13H19NO3/c1-15-11-7-10(9-14-5-4-6-14)8-12(16-2)13(11)17-3/h7-8H,4-6,9H2,1-3H3 |

InChI Key |

NOONILOQMDFWGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.